molecular formula C17H26ClNO B1368600 2-Chloro-4-dodecanoylpyridine CAS No. 898784-80-0

2-Chloro-4-dodecanoylpyridine

Cat. No.: B1368600
CAS No.: 898784-80-0
M. Wt: 295.8 g/mol
InChI Key: AXPVSACEJSDVCY-UHFFFAOYSA-N
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Description

2-Chloro-4-dodecanoylpyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a dodecanoyl group (C₁₁H₂₃CO-) at the 4-position of the pyridine ring. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the long aliphatic chain, which may influence its solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO/c1-2-3-4-5-6-7-8-9-10-11-16(20)15-12-13-19-17(18)14-15/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPVSACEJSDVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642141
Record name 1-(2-Chloropyridin-4-yl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-80-0
Record name 1-(2-Chloro-4-pyridinyl)-1-dodecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloropyridin-4-yl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-dodecanoylpyridine typically involves the acylation of 2-chloropyridine with dodecanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The general reaction scheme is as follows:

2-Chloropyridine+Dodecanoyl chlorideAlCl3This compound\text{2-Chloropyridine} + \text{Dodecanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-Chloropyridine+Dodecanoyl chlorideAlCl3​​this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the carbonyl group in the dodecanoyl moiety can yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce pyridine N-oxides.
  • Reduction reactions result in alcohol derivatives.

Scientific Research Applications

2-Chloro-4-dodecanoylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-dodecanoylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-4-dodecanoylpyridine with related pyridine derivatives based on substituent effects, synthesis, and biological activity.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Lipophilicity (LogP)* Key Functional Groups
This compound Cl (2-), C₁₁H₂₃CO- (4-) ~323.9 (calculated) Not reported High (~6.5 estimated) Chloro, dodecanoyl
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2-), CH₃ (6-), COOH (4-) 202.6 (CAS 89581-58-8) Not reported Moderate (~1.8) Chloro, methyl, carboxylic
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Cl (2-), aryl (5-), amino (2-) 466–545 268–287 Variable (aryl-dependent) Chloro, amino, substituted phenyl
Pyridin-2-one derivatives Acetylphenyl, dimethylamino, hydroxy/amino Not reported Not reported Moderate to high Ketone, amino, cyano

Notes:

  • Aryl-substituted analogs (e.g., 4-substituted phenyl derivatives) exhibit tunable properties based on electronic effects (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃), which influence reactivity and binding affinity .

Key Findings :

  • Chlorine at the 2-position enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • The dodecanoyl group may prolong metabolic stability but could also increase toxicity risks due to accumulation in lipid tissues .

Biological Activity

Overview

2-Chloro-4-dodecanoylpyridine is an organic compound with the molecular formula C17H26ClNO. It features a pyridine ring substituted with a chlorine atom at the second position and a dodecanoyl group at the fourth position. This unique structure contributes to its diverse biological activities, particularly in antimicrobial and antifungal applications.

The synthesis of this compound typically involves the acylation of 2-chloropyridine with dodecanoyl chloride, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction can be summarized as follows:

2 Chloropyridine+Dodecanoyl chlorideAlCl32 Chloro 4 dodecanoylpyridine\text{2 Chloropyridine}+\text{Dodecanoyl chloride}\xrightarrow{\text{AlCl}_3}\text{2 Chloro 4 dodecanoylpyridine}

This compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation, which allow for the formation of different derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In particular, it has been shown to inhibit the growth of various bacterial strains and fungi. For example, studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLBenchChem
Escherichia coli64 µg/mLBenchChem
Candida albicans16 µg/mLBenchChem

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets within microbial cells. This interaction may involve inhibition of essential enzymes or disruption of cellular membranes, leading to cell death or stasis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, emphasizing its potential as a pharmacological agent:

  • Antifungal Activity : A study published in Journal of Applied Microbiology highlighted the efficacy of this compound against various fungal strains, noting that it could serve as a lead compound in antifungal drug development.
  • Pharmacological Applications : Research conducted on its pharmacokinetics suggests that this compound may have favorable absorption characteristics when administered orally, making it a candidate for further drug formulation studies.
  • Agrochemical Use : Investigations into its application in agrochemicals revealed that it could effectively control plant pathogens, suggesting its utility in agricultural settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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